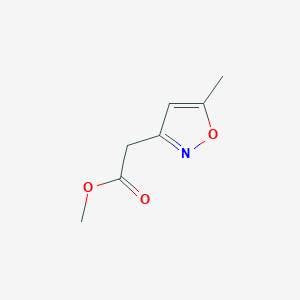

3-Isoxazoleacetic acid, 5-methyl-, methyl ester

Description

Properties

IUPAC Name |

methyl 2-(5-methyl-1,2-oxazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-3-6(8-11-5)4-7(9)10-2/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEXHCWYSBOWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934172-40-4 | |

| Record name | methyl 2-(5-methyl-1,2-oxazol-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The patent EP0464218B1 describes a scalable industrial process for synthesizing isoxazole derivatives, including intermediates leading to 3-Isoxazoleacetic acid, 5-methyl-, methyl ester. The method involves oxidizing α,β-unsaturated ketoxime derivatives (e.g., 5-hydroxyimino-4,5-bis(4-methoxyphenyl)-3-pentenenitrile) under controlled conditions. The reaction proceeds via cyclization to form the isoxazole ring, followed by esterification.

Key steps include:

- Substrate Synthesis : Reacting deoxybenzoin derivatives with alkoxyacrylonitriles in the presence of a base (e.g., potassium tert-butoxide) to form α,β-unsaturated ketoximes.

- Oxidation and Cyclization : Treating the ketoxime with oxidizing agents such as MnO₂ or Cu/Al₂O₃ to induce cyclization into the 3,5-isoxazole structure.

Optimization and Yield Data

- Catalyst Screening : Cu/Al₂O₃ nanocomposites provide superior yields (73–79%) compared to homogeneous Cu(NO₃)₂ (78%) or Cu(OAc)₂ (88%) under solvent-free ball-milling conditions.

- Reaction Time : Optimal cyclization occurs within 30 minutes, with prolonged milling (>40 minutes) leading to side reactions and reduced yields (56–64%).

Table 1 : Effect of Copper Catalysts on Isoxazole Formation

| Catalyst | Loading (equiv.) | Time (min) | Yield (%) |

|---|---|---|---|

| Cu/Al₂O₃ | 0.14 | 30 | 79 |

| Cu(NO₃)₂·2.5H₂O | 1.0 | 30 | 84 |

| Cu(OAc)₂·H₂O | 1.0 | 30 | 88 |

1,3-Dipolar Cycloaddition of Terminal Alkynes and Hydroxyimidoyl Chlorides

Mechanochemical Synthesis

A solvent-free mechanochemical approach utilizes terminal alkynes (e.g., propiolic acid methyl ester) and hydroxyimidoyl chlorides in the presence of Cu/Al₂O₃. The 1,3-dipolar cycloaddition forms the isoxazole core, which is subsequently functionalized with acetic acid methyl ester groups.

Regioselectivity and Side Reactions

The cycloaddition favors 3,5-disubstituted isoxazoles due to the electronic effects of the alkyne and nitrile oxide dipole. Competing 4,5-regioisomers are minimized by using bulky substituents on the hydroxyimidoyl chloride.

Esterification of 3-Methyl-5-Isoxazoleacetic Acid

Acid-Catalyzed Esterification

The methyl ester derivative is synthesized via Fischer esterification of 3-methyl-5-isoxazoleacetic acid.

Coupling Reagent-Mediated Esterification

Alternative methods employ coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for mild esterification:

- Activate 3-methyl-5-isoxazoleacetic acid with HATU (1.1 equiv.) and DIPEA (2 equiv.) in DMF.

- Add methanol (2 equiv.) and stir at room temperature for 6 hours.

- Isolate the ester via extraction (ethyl acetate/water) and column chromatography.

Table 2 : Comparison of Esterification Methods

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 65 | 65–70 |

| HATU-Mediated | HATU/DIPEA | 25 | 75–80 |

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

3-Isoxazoleacetic acid, 5-methyl-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Antibiotics

3-Isoxazoleacetic acid derivatives are used as intermediates in the synthesis of various antibiotics. For instance, they play a crucial role in producing sulfonamides, which are essential for treating bacterial infections such as urinary tract infections and respiratory tract infections. The compound's structural properties allow it to enhance the antibacterial efficacy when combined with other agents, leading to improved therapeutic outcomes against resistant strains of bacteria .

2. Antitubercular Activity

Recent studies have highlighted the potential of isoxazole derivatives, including 3-Isoxazoleacetic acid, 5-methyl-, methyl ester, as promising candidates against Mycobacterium tuberculosis. A library of urea- and thiourea-based derivatives derived from isoxazole carboxylic acids showed significant in vitro activity against both drug-susceptible and drug-resistant strains of tuberculosis. The lead compounds exhibited minimal toxicity while maintaining potent antibacterial properties .

3. Anticancer Properties

Research has indicated that isoxazole derivatives possess anticancer activities. For example, compounds synthesized from 3-Isoxazoleacetic acid have shown effectiveness against lung cancer cell lines, with some derivatives demonstrating strong inhibitory effects comparable to established chemotherapeutic agents like doxorubicin. These findings suggest that modifications to the isoxazole structure can lead to enhanced anticancer activity .

Organic Synthesis Applications

1. Versatile Building Blocks

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating complex molecules in medicinal chemistry. The methyl ester form allows for easier manipulation during synthetic processes, facilitating the development of new pharmaceuticals and agrochemicals .

2. Green Chemistry Approaches

Recent advancements in synthetic methodologies have utilized 3-Isoxazoleacetic acid in green chemistry contexts. Researchers have explored eco-friendly solvents derived from agricultural waste to synthesize isoxazole compounds efficiently. This approach not only reduces environmental impact but also enhances the sustainability of chemical processes .

Data Tables

Case Studies

Case Study 1: Antibacterial Efficacy Enhancement

A study demonstrated that combining 3-Isoxazoleacetic acid with specific sulfonamides significantly increased their antibacterial activity. The synergistic effect was particularly noted against resistant strains of bacteria, showcasing the compound’s potential in formulating more effective antibiotic therapies.

Case Study 2: Anticancer Compound Development

In a recent investigation, a series of isoxazole derivatives were synthesized and evaluated for their anticancer properties. Among these, several derivatives exhibited strong inhibitory effects on lung cancer A549 cells, indicating that structural modifications could lead to new therapeutic agents with enhanced efficacy.

Mechanism of Action

The mechanism of action of 3-Isoxazoleacetic acid, 5-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Methyl 5-methylisoxazole-3-carboxylate

- CAS Registry Number : 19788-35-3

- Molecular Formula: C₆H₇NO₃

- Molecular Weight : 141.1247 g/mol

- Structure : Features a 5-methyl-substituted isoxazole ring with a methyl ester at position 3 (Figure 1) .

Physicochemical Properties :

Structural Analogues in the Isoxazole Family

Compound 7b and 7e ():

- Structure: 7b: 4-[(2S)-2-Amino-2-carboxyethyl]-5-(methoxymethyl)isoxazole-3-carboxylic acid. 7e: 4-[(2R,S)-2-Amino-2-carboxyethyl]-5-(benzyloxymethyl)isoxazole-3-carboxylic acid.

- Key Differences: Polarity: Amino and carboxylic acid groups introduce hydrogen-bonding capacity, increasing hydrophilicity (logP likely < 0.770). Melting Points: 166–168°C (vs.

- Biological Relevance : Designed as System xc− transporter inhibitors, highlighting the impact of substituents on target specificity .

Methyl 5-Methyl-1,3-Oxazole-2-Carboxylate ():

- CAS : 124999-43-5

- Structure : Oxazole ring (O and N at positions 1 and 3) with a methyl ester at position 2.

- Steric Environment: Ester at position 2 vs. 3 alters spatial accessibility for interactions .

5-Isoxazolecarboxylic Acid, 3-Methyl-, (5-Fluoro-3-Pyridinyl)Methyl Ester ():

- CAS : 23586-87-0

- Structure : (5-Fluoro-3-pyridinyl)methyl ester replaces the methyl ester.

- Key Differences :

Positional Isomers and Functional Group Variants

4-Isoxazolecarboxylic Acid, 5-Methyl-, Methyl Ester ():

- CAS : 100047-54-9

- Structure : Ester at position 4 instead of 3.

- Key Differences :

Methyl 4-(1-Hydroxyiminoethyl)-5-Methylisoxazole-3-Carboxylate ():

- CAS : 175277-20-0

- Structure: Hydroxyiminoethyl group at position 4.

- Key Differences: Tautomerism: The hydroxyimino group enables keto-enol tautomerism, influencing reactivity and stability. Hydrogen Bonding: Additional H-bond donors/acceptors enhance interactions in biological systems .

Pharmacological and Physicochemical Data

Biological Activity

3-Isoxazoleacetic acid, 5-methyl-, methyl ester (CAS No. 934172-40-4) is a chemical compound characterized by an isoxazole ring and an acetic acid moiety. Its molecular formula is C₇H₉NO₃, with a molecular weight of approximately 155.15 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of anti-inflammatory responses and modulation of immune pathways.

Chemical Structure and Properties

The structure of this compound includes a methyl group at the 5-position of the isoxazole ring, which contributes to its unique properties. The compound's reactivity can be understood through various chemical reactions typical of esters and heterocycles, making it a subject of interest for synthetic chemistry and medicinal applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may influence various biological pathways related to inflammation. It appears to interact with proteins involved in immune responses, potentially modulating cytokine signaling pathways.

- Immune Response Modulation : The compound has been studied for its role in regulating immune responses, although specific mechanisms are still under investigation. It may interact with cytokines and other signaling molecules that play critical roles in inflammation.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Binding to Molecular Targets : The compound may bind to specific proteins or enzymes involved in inflammatory processes, affecting their activity and leading to altered cellular responses.

- Modulation of Signaling Pathways : By influencing various signaling pathways, the compound could induce changes in cellular functions related to inflammation and immune response regulation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Isoxazolecarboxylic acid | C₆H₇NO₃ | Lacks methyl substitution; carboxylic acid group |

| 4-Methylisoxazole-5-acetic acid | C₇H₉NO₃ | Different substitution pattern on the isoxazole ring |

| 5-Methylisoxazole-4-acetic acid | C₇H₉NO₃ | Similar structure but different positional isomer |

The distinct substitution pattern on the isoxazole ring of this compound contributes to its specific biological activities, setting it apart from its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to or including derivatives of isoxazole. Here are key findings from relevant literature:

- Anti-inflammatory Effects : In a study examining various isoxazole derivatives, it was found that certain modifications increased anti-inflammatory activity significantly compared to their parent compounds. This suggests that structural variations can enhance therapeutic potential .

- Cytokine Interaction : Research on related compounds indicated that they could modulate cytokine production in immune cells, leading to reduced inflammation in animal models .

- Therapeutic Applications : The potential use of isoxazole derivatives in treating conditions such as multiple sclerosis has been proposed due to their ability to influence immune signaling pathways and reduce neuroinflammation .

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-Isoxazoleacetic acid, 5-methyl-, methyl ester?

The synthesis of isoxazole derivatives often involves cyclization reactions. A representative method involves condensing hydroxylamine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, a protocol adapted from the synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid () could be modified:

- Step 1 : React a substituted oxime (e.g., benzaldehyde oxime) with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 60°C.

- Step 2 : Hydrolyze the ester group under basic conditions (e.g., NaOH) and acidify to obtain the carboxylic acid intermediate.

- Step 3 : Re-esterify using methanol under acidic conditions to yield the methyl ester.

Key variables affecting yield include reaction temperature, catalyst loading, and solvent choice. Contradictions in yield may arise from competing side reactions, such as over-oxidation or incomplete cyclization .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₁₀N₂O₂; MW 154.1665) and fragmentation patterns, as seen in NIST spectral data for related isoxazole esters ().

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., methyl groups at δ ~2.3 ppm for CH₃; ester carbonyl at δ ~170 ppm).

- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, as demonstrated for 5-methyl-3-phenylisoxazole derivatives ().

- Isotopic Analysis : For stability studies, δ¹³C or δ²H analysis via isotope-ratio mass spectrometry (IRMS) ensures batch consistency ( ).

Advanced: How do reaction conditions influence the regioselectivity of isoxazole ring formation?

Regioselectivity in isoxazole synthesis is sensitive to electronic and steric factors. For example:

- Electronic Effects : Electron-withdrawing groups on the oxime nitrogen favor cyclization at the α-position of the β-keto ester.

- Catalyst Role : Lewis acids like ZnCl₂ polarize carbonyl groups, stabilizing transition states. Contradictions in regioselectivity between studies (e.g., vs. 12) may arise from differing catalyst concentrations or solvent polarities.

- Computational Modeling : Density Functional Theory (DFT) can predict transition-state energies to optimize conditions. For instance, studies on 5-amino-3-methylisoxazole derivatives highlight the role of frontier molecular orbitals in directing cyclization ( ).

Advanced: What mechanistic insights explain stability discrepancies under varying pH or temperature?

- Hydrolytic Stability : The ester group is prone to hydrolysis under alkaline conditions. For example, storage at pH > 8 accelerates degradation, as observed in stability studies of similar esters ().

- Thermal Stability : Thermogravimetric analysis (TGA) of related compounds shows decomposition above 150°C, with exothermic peaks in differential scanning calorimetry (DSC) correlating with ester cleavage.

- Crystal Packing : Hydrogen-bonding networks (e.g., O–H···O dimers in ) enhance solid-state stability. Discrepancies in reported melting points may reflect polymorphic variations or impurities.

Advanced: How can computational methods predict bioactivity or reactivity of this compound?

- Molecular Docking : Virtual screening against target proteins (e.g., kinase inhibitors) using software like AutoDock Vina. Isoxazole derivatives are known for anti-tumor activity (), and docking studies can prioritize analogs for synthesis.

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-donating methyl groups) with bioactivity. For example, logP calculations predict membrane permeability.

- Reactivity Descriptors : Fukui indices from DFT calculations identify nucleophilic/electrophilic sites, guiding derivatization strategies (e.g., amidation of the ester group).

Advanced: How do researchers resolve contradictions in reported spectroscopic data?

- Cross-Validation : Compare NMR chemical shifts with databases (e.g., NIST Chemistry WebBook) for related structures ( ).

- Isotopic Labeling : ¹³C-labeled esters ( ) can distinguish overlapping signals in complex mixtures.

- Error Analysis : Discrepancies in melting points (e.g., vs. 4) may arise from differing crystallization solvents or purity levels. Triplicate measurements and standardized protocols (e.g., USP guidelines) mitigate variability.

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

- DoE (Design of Experiments) : Use factorial designs to test variables like temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst (ZnCl₂ vs. Sc(OTf)₃) ( ).

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, reducing side products.

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, particularly for exothermic cyclization steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.